2-Hydroxyhenicosanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

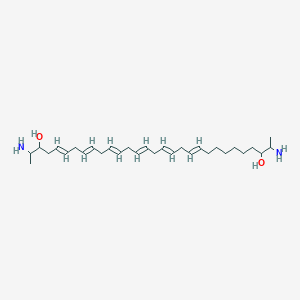

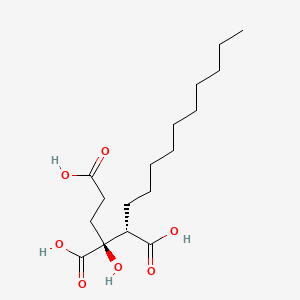

2-hydroxyhenicosanoic acid is a 2-hydroxy fatty acid that is henicosanoic acid substituted by a hydroxy group at position 2. It derives from a henicosanoic acid.

Applications De Recherche Scientifique

Fluorescence Probes for Reactive Oxygen Species Detection

2-Hydroxyhenicosanoic acid has implications in the development of novel fluorescence probes, which are critical for detecting reactive oxygen species (ROS) in biological and chemical applications. These probes, such as HPF and APF, are designed to selectively and sensitively detect highly reactive oxygen species like hydroxyl radicals and hypochlorite. This advancement is significant for studying the roles of these species in various biological contexts (Setsukinai et al., 2003).

Eicosanoid Inflammation Biomarkers

Eicosanoids, the oxidation metabolites of polyunsaturated fatty acids (like 2-Hydroxyhenicosanoic acid), play a regulatory role in inflammation. These biomarkers are involved in various pathological states, including cancer, atherosclerosis, and cardiovascular diseases. Advances in eicosanoid analysis in biofluids like human serum and cell culture media are significant for clinical and routine laboratory applications (Ferreiro-Vera et al., 2011).

Analysis in Lactic Acid Solutions

The study of lactic acid (2-hydroxypropanoic acid), which is structurally similar to 2-Hydroxyhenicosanoic acid, has been critical in understanding oligomer distribution in concentrated solutions. This research is essential for the biorenewable economy, particularly in characterizing the titratable acidity of lactic acid, which can be extrapolated to similar compounds (Vu et al., 2005).

Hydroxy Acid Applications on the Skin

Hydroxy acids, like 2-Hydroxyhenicosanoic acid, are used in skin creams due to their exfoliating and rejuvenating effects. They are effective against acne and play a role in treating photoaged skin. The research compares the effects of hydroxy acids to those of their derivatives, highlighting the significance of these compounds in dermatological applications (Saint‐Léger et al., 2007).

Cytochrome P450 Metabolism of Arachidonic Acid

The metabolism of arachidonic acid, related to 2-Hydroxyhenicosanoic acid, involves cytochrome P450 enzymes that produce hydroxyeicosatetraenoic acids and epoxyeicosatrienoic acids. These eicosanoids have significant roles in various biological processes, including cellular proliferation, apoptosis, inflammation, and hemostasis. This research is pivotal in understanding the regulation of these eicosanoids and their therapeutic potential in various pathological conditions (Kroetz & Zeldin, 2002).

Enzymatic Synthesis of Chiral 2-Hydroxy Carboxylic Acids

The enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids, such as 2-Hydroxyhenicosanoic acid, has been advanced significantly. This synthesis is critical for creating key building blocks for various organic compounds and as chiral resolving reagents. The enzymatic methods offer advantages like mild reaction conditions and high selectivity, essential for efficient and eco-friendly synthesis (Chen et al., 2015).

Propriétés

Nom du produit |

2-Hydroxyhenicosanoic acid |

|---|---|

Formule moléculaire |

C21H42O3 |

Poids moléculaire |

342.6 g/mol |

Nom IUPAC |

2-hydroxyhenicosanoic acid |

InChI |

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |

Clé InChI |

DHCJPXKWDPRJAX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(C(=O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC(C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)